Glucosylvitexin
Description
Contextualization within Flavonoid Research
Flavonoids are a diverse group of natural substances with variable phenolic structures, widely found in fruits, vegetables, grains, and other plant parts. nih.gov These compounds are recognized for a range of biological activities, which has made them a significant subject of scientific inquiry. nih.gov Flavonoids can be categorized into various subgroups based on their chemical structure, including flavones, flavonols, isoflavones, and flavanones. nih.gov
A significant subdivision within this class is the flavonoid glycosides, which are flavonoids attached to one or more sugar molecules. Glucosylvitexin belongs to a specific group of flavonoid glycosides known as C-glycosylflavones. selleckchem.combiocrick.com In these molecules, the sugar moiety is attached directly to the flavonoid's aglycone core via a carbon-carbon bond, which makes them more resistant to hydrolysis compared to O-glycosides. smolecule.com this compound is structurally an apigenin (B1666066) derivative, specifically a C-glucoside of vitexin (B1683572). researchgate.netnih.gov Research often investigates this compound in conjunction with other related C-glycosylflavones found in the same natural sources, such as vitexin, isovitexin, and glucosylorientin. biocrick.comcerealsgrains.org
Table 1: Chemical Classification of this compound
| Category | Classification | Source(s) |
|---|---|---|
| Superclass | Phenylpropanoids and polyketides | naturalproducts.net |
| Class | Flavonoids | nih.govnaturalproducts.netmedchemexpress.com |
| Subclass | Flavones | medchemexpress.commedchemexpress.com |
| Direct Parent | Flavonoid 8-C-glycosides | naturalproducts.net |
| Specific Compound | this compound (Vitexin-4''-O-glucoside) | chemfaces.commedchemexpress.com |
Overview of Scholarly Research Trajectories on this compound
Scholarly interest in this compound has evolved over several decades, beginning with its identification in various plant species and progressing to detailed investigations of its chemical properties and biochemical interactions.
Initial Discovery and Biochemical Investigations: Early research focused on identifying and quantifying this compound in staple foods and medicinal plants. It was identified as a major C-glycosylflavone in pearl millet (Pennisetum millet). selleckchem.combiocrick.com A significant trajectory of this early research, dating to the late 1980s, explored the compound's biological activity, particularly its ability to inhibit thyroid peroxidase (TPO). selleckchem.combiocrick.com Studies demonstrated that this compound could produce antithyroid effects. biocrick.comchemfaces.com At a concentration of 60 μmol/L, its inhibitory effect on porcine TPO was comparable to that of 1 μmol/L methimazole, a known antithyroid agent. biocrick.com Concurrently, research also identified this compound as one of the pH-sensitive pigments in pearl millet, responsible for the flour's reversible color change in acidic or alkaline conditions. cerealsgrains.org
Advancements in Isolation and Synthesis: More recent research trajectories have shifted towards optimizing the extraction and purification of this compound from its natural sources. Scientists have developed efficient methods using techniques like high-speed counter-current chromatography (HSCCC) and preparative high-performance liquid chromatography (prep-HPLC) to isolate the compound from the leaves of plants such as Crataegus pinnatifida (hawthorn). medchemexpress.commedchemexpress.com Beyond extraction, research has also explored the enzymatic synthesis of this compound derivatives. For instance, studies have used glycosyltransferases to create new glucosides of vitexin, such as vitexin-4′-O-β-glucoside, aiming to enhance properties like aqueous solubility for further pharmacological study. researchgate.net These synthetic and isolation efforts provide pure reference standards for analytical and pharmacological research. chemfaces.com
Table 2: Summary of Key Research Findings on this compound
| Research Area | Key Findings | Year of Publication (Example) | Source(s) |
|---|---|---|---|
| Biochemical Activity | Identified as an inhibitor of thyroid peroxidase (TPO) activity, exhibiting antithyroid effects. | 1989 | selleckchem.combiocrick.com |
| Natural Pigmentation | Characterized as a pH-sensitive pigment in pearl millet flour. | 1979 | cerealsgrains.org |
| Isolation & Purification | Development of efficient preparative isolation methods using HSCCC and prep-HPLC from Crataegus pinnatifida leaves. | 2017 | medchemexpress.commedchemexpress.com |
| Enzymatic Modification | Successful enzymatic glycosylation of vitexin to produce novel, more soluble glucoside derivatives. | 2022 | researchgate.net |
Table 3: Selected Natural Sources of this compound
| Plant Source | Common Name | Part of Plant | Source(s) |
|---|---|---|---|
| Crataegus pinnatifida | Hawthorn | Fruit, Leaves | medchemexpress.comchemfaces.commedchemexpress.com |
| Pennisetum millet | Pearl Millet | Grain, Bran | biocrick.comphytopharmajournal.com |
| Briza stricta | - | Leaves | medchemexpress.comtargetmol.com |
| Dendrobium officinale | - | - | mdpi.com |
Structure
3D Structure
Properties
CAS No. |
76135-82-5 |
|---|---|
Molecular Formula |
C27H30O16 |
Molecular Weight |
610.5 g/mol |
IUPAC Name |
5,7-dihydroxy-8-[(2S,3R,4S,5S,6R)-3,4,5-trihydroxy-6-(hydroxymethyl)oxan-2-yl]oxy-2-[4-[(2S,3R,4S,5S,6R)-3,4,5-trihydroxy-6-(hydroxymethyl)oxan-2-yl]oxyphenyl]chromen-4-one |
InChI |
InChI=1S/C27H30O16/c28-7-15-18(33)20(35)22(37)26(41-15)39-10-3-1-9(2-4-10)14-6-12(31)17-11(30)5-13(32)24(25(17)40-14)43-27-23(38)21(36)19(34)16(8-29)42-27/h1-6,15-16,18-23,26-30,32-38H,7-8H2/t15-,16-,18-,19-,20+,21+,22-,23-,26-,27+/m1/s1 |
InChI Key |
FIKSWIOVRVHXGQ-TUTGZWPLSA-N |
Isomeric SMILES |
C1=CC(=CC=C1C2=CC(=O)C3=C(O2)C(=C(C=C3O)O)O[C@H]4[C@@H]([C@H]([C@@H]([C@H](O4)CO)O)O)O)O[C@H]5[C@@H]([C@H]([C@@H]([C@H](O5)CO)O)O)O |
Canonical SMILES |
C1=CC(=CC=C1C2=CC(=O)C3=C(O2)C(=C(C=C3O)O)OC4C(C(C(C(O4)CO)O)O)O)OC5C(C(C(C(O5)CO)O)O)O |
Other CAS No. |
76135-82-5 |
Origin of Product |
United States |
Natural Occurrence and Biosynthetic Pathways of Glucosylvitexin
Botanical Distribution and Specific Plant Species Containing Glucosylvitexin
This compound has been identified in a diverse range of plant species, highlighting its widespread distribution. Notable plant families and genera where this compound is present include:
Rosaceae: Species such as Crataegus pinnatifida (Hawthorn) are known to contain this compound. medchemexpress.comphytopurify.com Hawthorn leaves, in particular, are recognized for their content of various flavonoids, including this compound. researchgate.net
Fabaceae: The genus Desmodium, specifically Desmodium triflorum, has been reported to contain 2-Glucosylvitexin. jneonatalsurg.com
Vitaceae: The genus Vitex is a known source of vitexin (B1683572) and its derivatives. phytolab.com
Amaranthaceae: Species within the Alternanthera genus also produce this compound. phytolab.com
Poaceae: Millet is a significant dietary source of this compound, where it is considered a major C-glycosylflavone. selleckchem.comiodineresearch.com Briza stricta is another grass species from which vitexin 4'-glucoside has been identified. medchemexpress.com
Araceae: 2″-O-Glucosylvitexin has been proposed as a chemotaxonomic marker for the genus Cryptocoryne. researchgate.net
Moraceae: Ficus deltoidea is recognized for its content of vitexin (apigenin 8-C-glucoside), a closely related compound. researchgate.net
Other Plant Species: this compound has also been found in Fissistigma oldhamii, Sorocea bonplandii naturalproducts.net, and is mentioned in the context of traditional Chinese medicine through Ziziphi Spinosae Semen (seeds of Ziziphus jujuba). semanticscholar.org
Table 1: Botanical Sources of this compound
| Family | Genus | Species | Common Name |
|---|---|---|---|
| Rosaceae | Crataegus | pinnatifida | Hawthorn medchemexpress.comphytopurify.com |
| Fabaceae | Desmodium | triflorum | --- jneonatalsurg.com |
| Vitaceae | Vitex | sp. | --- phytolab.com |
| Amaranthaceae | Alternanthera | sp. | --- phytolab.com |
| Poaceae | --- | Millet | Millet selleckchem.comiodineresearch.com |
| Poaceae | Briza | stricta | --- medchemexpress.com |
| Araceae | Cryptocoryne | sp. | --- researchgate.net |
| Moraceae | Ficus | deltoidea | --- researchgate.net |
| Annonaceae | Fissistigma | oldhamii | --- naturalproducts.net |
| Moraceae | Sorocea | bonplandii | --- naturalproducts.net |
| Rhamnaceae | Ziziphus | jujuba | Jujube semanticscholar.org |
The concentration and presence of this compound can vary within the same species due to genetic differences. This variability is of chemotaxonomic significance, as the presence of specific flavonoid profiles, including this compound, can be used to classify and differentiate between plant species and even varieties. For instance, 2″-O-Glucosylvitexin is considered a chemotaxonomic marker for the genus Cryptocoryne. researchgate.net
The production of secondary metabolites like this compound is often influenced by environmental and developmental factors. Plants synthesize these compounds as a defense mechanism against biotic and abiotic stresses. researchgate.net For example, the accumulation of flavonoids can be a response to UV radiation, pathogen attack, or nutrient availability. The processing of plant material, such as the withering of tea leaves, can also impact the levels of compounds like this compound. mdpi.com Furthermore, the concentration of these compounds can change throughout the developmental stages of the plant.
Biosynthetic Pathways and Metabolic Engineering Perspectives
The biosynthesis of this compound is a complex process involving several enzymatic steps. It is a subset of the broader flavonoid biosynthesis pathway.
Precursor Compounds and Enzymatic Transformations in Flavone (B191248) C-Glycoside Biosynthesis
The synthesis of flavone C-glycosides like this compound begins with the general phenylpropanoid pathway, leading to the formation of a flavanone (B1672756) precursor. Key steps and enzymes involved include:
Flavanone Formation: Chalcone (B49325) synthase (CHS) and chalcone isomerase (CHI) are crucial for producing the initial flavanone ring structure. researchgate.net
Hydroxylation: A flavanone 2-hydroxylase (F2H), a cytochrome P450 enzyme, converts the flavanone to a 2-hydroxyflavanone (B13135356). frontiersin.orgnih.gov
C-Glycosylation: A C-glycosyltransferase (CGT) then catalyzes the attachment of a glucose moiety from a UDP-sugar donor to the 2-hydroxyflavanone. nih.govresearchgate.net This C-C bond formation is a key step that distinguishes C-glycosides from O-glycosides. sci-hub.se
Dehydration: The resulting 2-hydroxyflavanone C-glycoside undergoes dehydration to form the final flavone C-glycoside, such as vitexin. researchgate.netnih.gov Further glycosylation steps would then lead to the formation of this compound.
The enzymes involved in flavonoid biosynthesis are often organized into multi-enzyme complexes, or metabolons, which are typically anchored to the endoplasmic reticulum. frontiersin.org This organization is believed to enhance the efficiency of the biosynthetic pathway. frontiersin.org
Genetic Regulation of this compound Production
The production of this compound is under tight genetic control. The expression of the genes encoding the biosynthetic enzymes is regulated by transcription factors. nih.gov These regulatory proteins respond to developmental cues and environmental signals, thereby controlling the timing and level of this compound accumulation. nih.gov The regulation of these pathways is complex, often involving a network of activators and repressors that fine-tune the expression of pathway genes. nih.govmdpi.com
Biotechnological Approaches for Enhanced this compound Synthesis (e.g., microbial, in vitro cultures)
Due to the valuable biological activities of this compound, there is significant interest in developing biotechnological methods for its large-scale production.
Microbial Production: A promising strategy involves the heterologous expression of the this compound biosynthetic pathway in microorganisms like Escherichia coli or Saccharomyces cerevisiae. nih.govmdpi.com This approach, often referred to as metabolic engineering, allows for the production of specific compounds in a controlled fermentation process. nih.govmdpi.com For instance, co-expression of a flavanone 2-hydroxylase and a C-glycosyltransferase in E. coli has been shown to produce flavone C-glycosides. nih.gov
In Vitro Cultures: Plant cell and tissue cultures offer another avenue for producing this compound. d-nb.infonih.gov Techniques such as cell suspension cultures, hairy root cultures, and the use of elicitors to stimulate secondary metabolite production are being explored. nih.govd-nb.infonih.gov These in vitro systems provide a controlled environment for producing high-value plant compounds, independent of geographical and seasonal variations. mdpi.com
Table 2: Key Enzymes in this compound Biosynthesis
| Enzyme | Abbreviation | Function |
|---|---|---|
| Chalcone Synthase | CHS | Catalyzes the initial step in flavonoid biosynthesis. researchgate.net |
| Chalcone Isomerase | CHI | Isomerizes chalcone to a flavanone. researchgate.net |
| Flavanone 2-Hydroxylase | F2H | Hydroxylates the flavanone at the C2 position. frontiersin.orgnih.gov |
| C-Glycosyltransferase | CGT | Attaches a glucose moiety to the flavanone. nih.govresearchgate.netmdpi.com |
| Flavone Synthase | FNS | Involved in the formation of the flavone backbone. frontiersin.org |
Advanced Methodologies for Isolation, Purification, and Comprehensive Characterization of Glucosylvitexin
Sophisticated Chromatographic Separation Techniques
The purification of glucosylvitexin from natural extracts, such as those from hawthorn leaves or Crataegus pinnatifida, often involves a multi-step chromatographic approach to separate it from other structurally similar flavonoids. researchgate.netnih.gov
High-Performance Liquid Chromatography (HPLC) Applications
High-Performance Liquid Chromatography (HPLC), particularly in its preparative (prep-HPLC) and semi-preparative formats, serves as a crucial final polishing step in the purification of this compound. nih.govresearchgate.net After an initial separation by techniques like High-Speed Countercurrent Chromatography (HSCCC), fractions containing this compound are often further purified using reversed-phase HPLC. researchgate.net This method is highly effective for separating compounds with minor structural differences, ensuring the final product achieves a high degree of purity, often exceeding 98%. researchgate.net
A common setup involves a reversed-phase C18 column, which separates compounds based on their hydrophobicity. nih.gov For instance, fractions obtained from HSCCC can be subjected to isocratic preparative HPLC to yield highly pure this compound. researchgate.net In one study, this combined HSCCC and prep-HPLC approach successfully yielded 55.3 mg of this compound with a purity of 99.5% from a 500 mg partially purified extract of hawthorn leaves. nih.govresearchgate.net
Ultra-High Performance Liquid Chromatography (UHPLC) Integration
Ultra-High Performance Liquid Chromatography (UHPLC) represents a significant advancement over conventional HPLC, utilizing columns with smaller particle sizes (typically sub-2 µm). This results in dramatically increased efficiency, resolution, and speed of analysis. nih.govrsc.org While specific studies detailing the preparative isolation of this compound via UHPLC are not prevalent, the technique is extensively used for the rapid analytical quantification of related flavonoids like vitexin (B1683572) and isovitexin. rsc.org
The integration of UHPLC provides much faster analysis times compared to standard HPLC, which is advantageous for monitoring the purity of fractions during the isolation process. nih.gov Its high resolution is critical for separating closely related isomers and other complex mixtures often found in plant extracts. nih.gov The principles of UHPLC, offering enhanced sensitivity and reduced solvent consumption, make it an ideal platform for developing high-throughput analytical methods for this compound and for quality control of the purified compound. nih.govnih.gov
Countercurrent Chromatography (CCC) and High-Speed Countercurrent Chromatography (HSCCC) Methodologies
Countercurrent Chromatography (CCC) is a support-free liquid-liquid partition chromatography technique that eliminates irreversible sample adsorption onto a solid support matrix. labioscientific.com High-Speed Countercurrent Chromatography (HSCCC), a high-performance version of CCC, is exceptionally well-suited for the preparative isolation of natural products like this compound from crude extracts. labioscientific.com This methodology has been successfully applied to isolate and purify this compound from the leaves of Crataegus pinnatifida and other hawthorn species. researchgate.netresearchgate.netwaters.com
The success of an HSCCC separation hinges on the selection of an appropriate two-phase solvent system, which is chosen to provide an ideal partition coefficient (K) for the target compound. labioscientific.com Several solvent systems have been developed for this compound isolation. In one method, a two-phase system of n-butanol-water (1:1, v/v) was used for preliminary separation. nih.govresearchgate.net Another, more complex system composed of chloroform/methanol/water/n-butanol (4:3:2:1.5, v/v) was employed to separate a total flavonoid extract, yielding pure 4′′-O-glucosylvitexin (18.2 mg) from a 200 mg sample. researchgate.netthieme-connect.com
Table 1: HSCCC and HPLC Conditions for this compound Isolation
| Technique | Source Material | Solvent System / Mobile Phase | Yield & Purity | Reference |
|---|---|---|---|---|
| HSCCC | Hawthorn Leaves | n-butanol-water (1:1, v/v) | - | researchgate.net |
| HSCCC | Crataegus pinnatifida Leaves | chloroform/methanol/water/n-butanol (4:3:2:1.5, v/v) | 18.2 mg from 200 mg extract; >98% purity | researchgate.net, thieme-connect.com |
| Prep-HPLC | Hawthorn Leaves (post-HSCCC) | (Not specified) | 55.3 mg from 500 mg extract; 99.5% purity | researchgate.net, nih.gov |
Supercritical Fluid Chromatography (SFC) Techniques
Supercritical Fluid Chromatography (SFC) is a powerful chromatographic technique that uses a supercritical fluid, most commonly carbon dioxide (CO2), as the mobile phase. mdpi.com It combines the advantages of both gas and liquid chromatography, offering high efficiency, rapid analysis times, and reduced use of toxic organic solvents, making it a "green" technology. mdpi.com The polarity of the mobile phase can be adjusted by adding organic modifiers, such as methanol, allowing for the separation of a wide range of compounds from non-polar to polar.
While specific applications of SFC for the preparative isolation of this compound are not widely documented, the technique has proven highly effective for the analysis and separation of other flavonoids and flavonoid glycosides. nih.govresearchgate.net SFC has been successfully used for the rapid separation of flavonoid aglycones and can be scaled up for preparative purposes to isolate pure compounds. Given its ability to handle polar analytes like highly glycosylated saponins (B1172615) and other flavonoid glycosides, SFC presents a promising and efficient alternative for the future isolation and analysis of this compound. nih.gov
Advanced Spectroscopic and Spectrometric Characterization Methodologies
Following isolation and purification, the definitive identification of this compound requires advanced spectroscopic methods. These techniques are essential to confirm the molecular weight, elemental composition, and the precise three-dimensional structure, including the specific locations and stereochemistry of the glycosidic bonds.
Nuclear Magnetic Resonance (NMR) Spectroscopy for Conformational and Linkage Analysis
Nuclear Magnetic Resonance (NMR) spectroscopy is the most powerful tool for the complete structural elucidation of complex natural products like this compound. A combination of one-dimensional (¹H and ¹³C NMR) and two-dimensional NMR experiments (e.g., COSY, HSQC, HMBC) is used to unambiguously determine its structure. researchgate.netresearchgate.net
The analysis confirms the apigenin (B1666066) aglycone, the identity of the two glucose units, and their attachment points. The C-glycosidic linkage at C-8 of the apigenin core and the O-glycosidic linkage connecting the two glucose units are established through long-range correlations in the HMBC spectrum. For example, a correlation between the anomeric proton of the outer glucose and a carbon on the inner glucose confirms the O-glycosidic bond. Vicinal proton-proton coupling constants (³JHH) within the sugar rings provide critical information about the relative orientation of the protons, which helps to establish the stereochemistry and conformation (e.g., ⁴C₁ chair form) of the glucose moieties.
Table 2: Application of NMR Techniques for this compound Characterization
| NMR Technique | Information Obtained | Purpose in this compound Analysis |
|---|---|---|
| ¹H NMR | Chemical shifts, coupling constants (J-values) | Identifies protons in the aglycone and sugar rings; J-values help determine the stereochemistry of sugar protons (axial/equatorial). |
| ¹³C NMR | Chemical shifts of carbon atoms | Confirms the carbon skeleton of the apigenin and glucose units; chemical shifts of anomeric carbons indicate α or β configuration. |
| COSY | Correlation between coupled protons (¹H-¹H) | Establishes proton connectivity within each sugar ring and within the aromatic rings of the aglycone. |
| HSQC/HMQC | Correlation between protons and their directly attached carbons | Assigns specific protons to their corresponding carbons in the molecule. |
| HMBC | Correlation between protons and carbons over 2-3 bonds | Establishes long-range connectivity, which is crucial for identifying the C-8 glycosidic bond and the inter-glycosidic (O-glycosidic) linkage. |
| NOESY/ROESY | Correlation between protons that are close in space | Provides information on through-space proximity of protons, helping to confirm the 3D conformation and the spatial arrangement at the glycosidic linkages. |
Compound Name Reference
Table 3: List of Mentioned Chemical Compounds
| Compound Name |
|---|
| 4′′-O-glucosylvitexin |
| Acetonitrile |
| Apigenin |
| Carbon Dioxide |
| Chloroform |
| This compound |
| Isoorientin (B1672268) |
| Isovitexin |
| Kaempferol |
| Methanol |
| n-butanol |
| Orientin (B1677486) |
| Quercetin |
High-Resolution Mass Spectrometry (HRMS) and Hyphenated Techniques (e.g., LC-MS/MS, UHPLC-Q-Exactive Orbitrap-HRMS) for Structural Elucidation and Metabolite Profiling
High-Resolution Mass Spectrometry (HRMS) stands as a cornerstone technique for the structural elucidation of natural products like this compound. currenta.demdpi.com Its ability to provide highly accurate mass measurements allows for the confident determination of elemental compositions. currenta.de When coupled with separation techniques such as Liquid Chromatography (LC) or Ultra-High-Performance Liquid Chromatography (UHPLC), its power is significantly amplified.
Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) is a powerful hyphenated technique extensively used for metabolite profiling and identification in complex biological matrices. nih.govlcms.cz In the context of this compound research, LC-MS/MS enables the separation of the compound from a mixture, followed by its fragmentation to produce a characteristic pattern of product ions. mdpi.comnih.gov This fragmentation pattern serves as a structural fingerprint, aiding in the definitive identification of this compound and its metabolites. mdpi.comresearchgate.net The technique is particularly valuable for analyzing low-level analytes within intricate samples. mdpi.com
Ultra-High-Performance Liquid Chromatography-Quadrupole-Exactive Orbitrap High-Resolution Mass Spectrometry (UHPLC-Q-Exactive Orbitrap-HRMS) represents a state-of-the-art platform for both qualitative and quantitative analysis. infrastrutturaimpresa.itmdpi.com This system combines the high separation efficiency of UHPLC with the high resolution and mass accuracy of the Orbitrap mass analyzer. infrastrutturaimpresa.it For this compound studies, this technology allows for the simultaneous screening and quantification of the compound and its metabolites. mdpi.com The full MS-ddMS2 scan mode enables the collection of high-resolution survey scans and data-dependent fragmentation spectra, providing comprehensive structural information. mdpi.com This approach has been successfully employed to identify numerous metabolites from various natural products, often revealing metabolic pathways such as glucoside conjugation and dehydration. nih.gov The high sensitivity and resolution of this technique are crucial for distinguishing between isomers and compounds with very similar mass-to-charge ratios. longdom.org
Table 1: Key Parameters in HRMS and Hyphenated Techniques for this compound Analysis
| Parameter | Technique | Significance for this compound Analysis |
| Mass Accuracy | HRMS, UHPLC-Q-Exactive Orbitrap-HRMS | Enables precise determination of the elemental formula of this compound and its metabolites. currenta.de |
| Resolution | HRMS, UHPLC-Q-Exactive Orbitrap-HRMS | Allows for the visualization of isotopic patterns, further confirming the elemental composition. currenta.de |
| Fragment Analysis (MS/MS) | LC-MS/MS, UHPLC-Q-Exactive Orbitrap-HRMS | Provides a unique fragmentation pattern that serves as a structural fingerprint for identification and elucidation. currenta.demdpi.com |
| Separation | LC, UHPLC | Separates this compound from complex mixtures, reducing ion suppression and allowing for cleaner mass spectra. nih.govlcms.cz |
| Sensitivity | All listed techniques | Enables the detection and characterization of this compound and its metabolites even at low concentrations. mdpi.com |
Circular Dichroism (CD) and Optical Rotatory Dispersion (ORD) for Stereochemical Assignments
The three-dimensional arrangement of atoms in a molecule, or its stereochemistry, is a critical aspect of its chemical identity and biological activity. Circular Dichroism (CD) and Optical Rotatory Dispersion (ORD) are powerful chiroptical techniques used to investigate the stereochemistry of chiral molecules like this compound. biologic.net
Optical Rotatory Dispersion (ORD) measures the change in the angle of rotation of plane-polarized light as a function of wavelength. biologic.netnumberanalytics.comslideshare.net An ORD spectrum provides information complementary to a CD spectrum. biologic.net The phenomenon known as the Cotton effect, an anomalous change in optical rotation in the vicinity of an absorption band, is a key feature of ORD curves and is directly related to the stereochemistry of the molecule. biologic.netnumberanalytics.com ORD can be used to determine the absolute configuration of chiral compounds by analyzing the shape and sign of the Cotton effect curves. numberanalytics.comscirp.orgresearchgate.net
Table 2: Comparison of CD and ORD for Stereochemical Analysis of this compound
| Feature | Circular Dichroism (CD) | Optical Rotatory Dispersion (ORD) |
| Principle | Differential absorption of left- and right-circularly polarized light. | Variation of optical rotation with wavelength. numberanalytics.comslideshare.net |
| Measurement | Molar ellipticity vs. wavelength. slideshare.net | Specific rotation vs. wavelength. slideshare.net |
| Primary Application | Determination of absolute configuration, conformational analysis. chiralabsxl.com | Determination of absolute configuration. numberanalytics.com |
| Key Feature | Cotton effects (peaks and troughs). biologic.net | Cotton effect curves (S-shaped). biologic.netnumberanalytics.com |
Method Validation and Quality Control in this compound Research
To ensure the reliability and consistency of research findings, the analytical methods used for this compound must be rigorously validated. globalresearchonline.net Method validation is the process of providing documented evidence that a specific analytical procedure is suitable for its intended purpose. globalresearchonline.net This is a critical component of quality control in any scientific investigation involving quantitative analysis. bvsalud.orgsigmaaldrich.com
The validation of an analytical method, such as an HPLC or UHPLC method for quantifying this compound, typically involves assessing several key parameters according to established guidelines, such as those from the International Conference on Harmonization (ICH). globalresearchonline.netnml.gov.np These parameters include:
Linearity: The ability of the method to produce results that are directly proportional to the concentration of the analyte within a given range. researchgate.nettci-thaijo.org
Accuracy: The closeness of the test results obtained by the method to the true value. nih.gov It is often assessed through recovery studies. nih.gov
Precision: The degree of agreement among individual test results when the method is applied repeatedly to multiple samplings of a homogeneous sample. It is usually expressed as the relative standard deviation (RSD). researchgate.netnih.gov
Limit of Detection (LOD): The lowest amount of an analyte in a sample that can be detected but not necessarily quantitated as an exact value. researchgate.net
Limit of Quantitation (LOQ): The lowest amount of an analyte in a sample that can be quantitatively determined with suitable precision and accuracy. researchgate.net
Specificity: The ability to assess unequivocally the analyte in the presence of components that may be expected to be present, such as impurities, degradation products, or matrix components. globalresearchonline.net
Robustness: A measure of the method's capacity to remain unaffected by small, but deliberate variations in method parameters, providing an indication of its reliability during normal usage. globalresearchonline.net
By establishing and adhering to validated methods and quality control procedures, researchers can ensure the integrity and reproducibility of the data generated in this compound studies. tci-thaijo.orgnih.gov
Mechanistic Elucidation of Glucosylvitexin S Biological Activities in Pre Clinical Models
Antioxidant Mechanisms and Oxidative Stress Modulation
Glucosylvitexin, a naturally occurring flavonoid, demonstrates significant antioxidant properties through various mechanisms that involve direct interaction with reactive oxygen species (ROS) and modulation of the body's endogenous antioxidant defense systems. Oxidative stress, a condition characterized by an imbalance between the production of free radicals and the body's ability to counteract their harmful effects, is implicated in the pathophysiology of numerous diseases. frontiersin.orgnih.gov Flavonoids and other phenolic compounds are recognized for their antioxidant and free radical scavenging capabilities. fabad.org.tr
The antioxidant activity of compounds like this compound is often evaluated using in vitro chemical assays that measure their ability to neutralize stable free radicals. A commonly used method is the 1,1-diphenyl-2-picrylhydrazyl (B32988) (DPPH) radical scavenging assay. fabad.org.trnih.gov In this assay, the ability of an antioxidant to donate an electron or hydrogen atom to the DPPH radical results in a color change, which can be measured spectrophotometrically to determine the scavenging activity. fabad.org.trnih.gov The scavenging activity is often expressed as the IC50 value, which represents the concentration of the antioxidant required to inhibit 50% of the free radicals. For instance, extracts containing vitexin (B1683572) have shown significant DPPH radical scavenging activity. fabad.org.tr
Another common in vitro assay is the ferric reducing antioxidant power (FRAP) assay, which measures the ability of an antioxidant to reduce ferric iron (Fe³⁺) to ferrous iron (Fe²⁺). nih.gov The change in color upon reduction is proportional to the antioxidant capacity of the substance. Plant extracts rich in flavonoids have demonstrated considerable antioxidant activity in FRAP assays. nih.gov
Interactive Table: In Vitro Antioxidant Assays for Flavonoids
| Assay | Principle | Measurement | Significance |
| DPPH Radical Scavenging Assay | Measures the ability of an antioxidant to donate an electron to the stable DPPH radical. fabad.org.trnih.gov | Decrease in absorbance at a specific wavelength as the radical is neutralized. fabad.org.tr | Indicates direct free radical scavenging capacity. |
| Ferric Reducing Antioxidant Power (FRAP) Assay | Measures the ability of an antioxidant to reduce ferric iron (Fe³⁺) to ferrous iron (Fe²⁺) at low pH. nih.gov | Formation of a colored ferrous-tripyridyltriazine complex. | Determines the total antioxidant power of a sample. |
| ABTS Radical Cation Decolorization Assay | Measures the ability of an antioxidant to scavenge the stable 2,2'-azino-bis(3-ethylbenzothiazoline-6-sulfonic acid) (ABTS) radical cation. nih.gov | Decrease in absorbance as the ABTS radical is neutralized. | Assesses the scavenging capacity of both hydrophilic and lipophilic antioxidants. |
Beyond direct scavenging, this compound can modulate endogenous antioxidant defense systems. A key pathway involved is the Nuclear factor erythroid 2-related factor 2 (Nrf2) pathway. nih.govmdpi.com Nrf2 is a transcription factor that regulates the expression of a wide array of antioxidant and cytoprotective genes, including those for enzymes like superoxide (B77818) dismutase (SOD), catalase (CAT), and heme oxygenase-1 (HO-1). nih.govresearchgate.netnih.gov
Under normal conditions, Nrf2 is kept inactive in the cytoplasm by its inhibitor, Kelch-like ECH-associated protein 1 (Keap1). nih.govmdpi.com Upon exposure to oxidative stress, Nrf2 dissociates from Keap1, translocates to the nucleus, and binds to the antioxidant response element (ARE) in the promoter region of its target genes, initiating their transcription. nih.govmdpi.com Vitexin has been shown to increase the expression of Nrf2 and the activation of HO-1. nih.gov This activation of the Nrf2/HO-1 pathway is a crucial mechanism for its protective effects against oxidative stress. nih.gov Studies have shown that vitexin can increase the levels of SOD and glutathione (B108866) (GSH), further bolstering the cell's antioxidant capacity. nih.gov
Interactive Table: Key Endogenous Antioxidant Enzymes Modulated by this compound
| Enzyme/System | Function | Role of this compound |
| Nrf2 | Master regulator of the antioxidant response, inducing the expression of numerous protective genes. nih.govmdpi.com | Activates the Nrf2 pathway, leading to increased antioxidant enzyme production. nih.gov |
| HO-1 | Catalyzes the degradation of heme into biliverdin, iron, and carbon monoxide, which have antioxidant and anti-inflammatory properties. mdpi.com | Upregulates HO-1 expression via the Nrf2 pathway. nih.gov |
| SOD | Catalyzes the dismutation of the superoxide radical into molecular oxygen and hydrogen peroxide. mdpi.com | Increases SOD levels, enhancing the detoxification of superoxide radicals. nih.gov |
| Catalase | Catalyzes the decomposition of hydrogen peroxide into water and oxygen. mdpi.com | Enhances catalase activity, contributing to the neutralization of hydrogen peroxide. nih.gov |
In vitro cellular models provide a platform to study the protective effects of compounds against oxidative damage. Oxidative stress can be induced in cell lines using various agents, such as hydrogen peroxide (H₂O₂), which allows for the evaluation of the cytoprotective potential of substances like this compound. arvojournals.org
Studies have demonstrated that vitexin can protect cells from oxidative stress-induced death. arvojournals.org For example, in human umbilical vein endothelial (HUVEC) cells, vitexin has been shown to attenuate inflammation, a process often linked with oxidative stress. nih.gov Furthermore, in models of neurotoxicity, vitexin increased cell viability and reduced the levels of inflammatory cytokines and ROS. nih.gov The protective mechanism often involves the upregulation of antioxidant defenses and the inhibition of apoptotic pathways. nih.gov
Modulation of Endogenous Antioxidant Enzyme Systems (e.g., SOD, Catalase, HO-1/Nrf2)
Anti-inflammatory Signaling Pathway Interference
Inflammation is a complex biological response to harmful stimuli, and chronic inflammation is a key factor in many diseases. foliamedica.bg this compound exhibits anti-inflammatory properties by interfering with key signaling pathways and reducing the expression of pro-inflammatory mediators. nih.govmdpi.com
Pro-inflammatory cytokines such as tumor necrosis factor-alpha (TNF-α), interleukin-1beta (IL-1β), and interleukin-6 (IL-6) play a central role in orchestrating the inflammatory response. thermofisher.comfrontiersin.org These cytokines are produced by various immune cells and can amplify inflammation. thermofisher.com
Vitexin has been shown to effectively downregulate the expression of these key pro-inflammatory cytokines. nih.govnih.gov In models of inflammation, vitexin treatment led to a decrease in the production of TNF-α, IL-1β, and IL-6. nih.govnih.gov This regulation of cytokine expression is a significant aspect of its anti-inflammatory activity. The inhibition of these cytokines can disrupt the inflammatory cascade and ameliorate the pathological consequences of inflammation. frontiersin.org
Interactive Table: Effect of Vitexin on Pro-inflammatory Cytokines
| Cytokine | Primary Function in Inflammation | Effect of Vitexin |
| TNF-α | A master regulator of inflammation, involved in systemic inflammation and the acute phase response. frontiersin.org | Decreases the production and expression of TNF-α. nih.govnih.gov |
| IL-1β | A potent pro-inflammatory cytokine that mediates a wide range of immune and inflammatory responses. thermofisher.com | Reduces the expression of IL-1β. nih.govnih.gov |
| IL-6 | A pleiotropic cytokine with both pro-inflammatory and anti-inflammatory functions, crucial in the acute phase response. thermofisher.comfrontiersin.org | Inhibits the production of IL-6. nih.govnih.gov |
The enzymes cyclooxygenase (COX) and lipoxygenase (LOX) are key players in the inflammatory process as they are responsible for the synthesis of prostaglandins (B1171923) and leukotrienes, respectively, from arachidonic acid. d-nb.infomdpi.com Another important inflammatory enzyme is inducible nitric oxide synthase (iNOS), which produces large amounts of nitric oxide (NO), a pro-inflammatory mediator. foliamedica.bgxiahepublishing.com
Modulation of Key Signaling Pathways (e.g., NF-κB, MAPK, PI3K/AKT)
This compound exerts its biological effects by modulating several crucial intracellular signaling pathways that are often dysregulated in disease states. Preclinical studies have identified the Phosphoinositide 3-kinase/protein kinase B (PI3K/AKT), Mitogen-Activated Protein Kinase (MAPK), and Nuclear Factor-kappa B (NF-κB) pathways as key targets.
The PI3K/AKT/mTOR pathway , a central regulator of cell growth, proliferation, and survival, is a prominent target of this compound. In various cancer models, this compound has been shown to suppress the activity of this pathway. For instance, in human glioblastoma cells, vitexin treatment leads to the inhibition of RAC-alpha serine/threonine-protein kinase (Akt) and the mechanistic target of rapamycin (B549165) kinase (mTOR), contributing to its anticancer effects. nih.gov This inhibitory action has also been observed in renal cancer cells, where vitexin downregulates the PI3K/AKT/mTOR pathway. mdpi.com Similarly, in triple-negative breast cancer (TNBC) cells, vitexin was found to affect EGFR phosphorylation and downstream signaling, including the PI3K/AKT/mTOR cascade. nih.gov The aberrant activation of the PI3K/Akt/mTOR network is a hallmark of many diseases, and its modulation by compounds like this compound highlights a significant mechanism for its therapeutic potential. nih.govresearchgate.net
The NF-κB signaling pathway plays a critical role in inflammation and cancer progression. This compound has been demonstrated to interfere with this pathway. In nasopharyngeal carcinoma xenograft mouse models, oral administration of vitexin decreased the expression levels of phosphorylated p65 (a key component of the NF-κB complex) and Cyclin D1, leading to reduced tumor growth. mdpi.com The combination of vitexin and aspirin (B1665792) has also been suggested to inhibit NFKB1 activity in colorectal cancer models. nih.gov NF-κB signaling can be interconnected with other pathways; for example, the PI3K/Akt pathway can potentiate the transactivation activity of NF-κB. frontiersin.org
The MAPK pathway , which is involved in cellular stress responses, proliferation, and apoptosis, is also modulated by this compound. jmb.or.kr Studies have shown that vitexin can activate the JNK and p38 MAPK pathways, which are typically associated with stress-activated apoptosis. mdpi.comjmb.or.kr In some contexts, glycitein, another isoflavone, was shown to induce apoptosis and cell cycle arrest through ROS-related MAPK/STAT3/NF-κB signaling pathways in gastric cancer cells. nih.gov Combination treatments targeting both the MAPK/ERK and PI3K/AKT pathways have been shown to be effective in inducing apoptosis in leukemia cells, suggesting the importance of targeting these interconnected cascades. mdpi.com
| Signaling Pathway | Model System | Observed Effect | Reference |
|---|---|---|---|
| PI3K/AKT/mTOR | Human Glioblastoma Cells | Inhibition of Akt/mTOR signaling | nih.gov |
| PI3K/AKT/mTOR | Renal Cancer Cells (ACHN, OS-RC-2) | Downregulation of the pathway | mdpi.com |
| EGFR/PI3K/AKT/mTOR | Triple-Negative Breast Cancer Cells (MDA-MB-231, BT549) | Suppression of signaling | nih.gov |
| NF-κB | Nasopharyngeal Carcinoma (xenograft mouse model) | Decreased expression of p-p65 | mdpi.com |
| MAPK (JNK) | Renal Cancer Cells | Upregulation of the pathway | mdpi.com |
| MAPK/STAT3/NF-κB | Human Gastric Cancer Cells (by Glycitein) | Activation of MAPK, inhibition of STAT3/NF-κB | nih.gov |
Anticancer Mechanisms in in vitro and in vivo (Animal) Models
This compound demonstrates significant anticancer potential through a multi-target approach, affecting core processes of cancer progression such as cell cycle, apoptosis, proliferation, and metastasis. mdpi.comnih.gov
A key anticancer mechanism of this compound is its ability to halt the cell cycle and trigger programmed cell death, or apoptosis. In human glioblastoma cells, vitexin was shown to induce cell cycle arrest at the G2/M phase. nih.gov This arrest prevents cancer cells from dividing and proliferating. Following cell cycle arrest, vitexin treatment leads to the induction of apoptosis, confirmed by morphological changes and the detection of cleaved-poly (ADP-ribose) polymerase (PARP), a hallmark of apoptosis. nih.govnih.gov
The pro-apoptotic effects of this compound are mediated through various molecular pathways. In human leukemia cells, vitexin triggers apoptosis by damaging cell membranes and modulating the expression of apoptotic and survival proteins. mdpi.com In liver cancer cells, it upregulates pro-apoptotic proteins like p53 and Bax while downregulating the anti-apoptotic protein Bcl-2. mdpi.com Similarly, in glioblastoma cells, vitexin was found to induce apoptosis through the suppression of the JAK/STAT3 signaling pathway. nih.gov The induction of apoptosis can be initiated via the intrinsic (mitochondrial) pathway, as evidenced by changes in mitochondrial membrane potential and the activation of caspase cascades. mdpi.comijbs.com
This compound effectively inhibits the proliferation of various cancer cells. mdpi.com In chronic myeloid leukemia cells, it demonstrated significant anti-proliferative effects. mdpi.com Studies on human U251 glioblastoma cells showed that vitexin inhibited both cell proliferation and colony formation. nih.gov This anti-proliferative activity is often dose- and time-dependent. nih.gov
Furthermore, this compound has been shown to suppress cancer cell invasion and metastasis, the processes by which cancer spreads to other parts of the body. In triple-negative breast cancer cells, vitexin suppressed cell invasion. nih.gov In oral cancer cells, it was found to reduce the accumulation of active matrix metalloproteinase-2 (MMP-2) and downregulate MMP-9, enzymes crucial for breaking down the extracellular matrix and facilitating invasion. mdpi.com Vitexin also inhibited the invasion of U251 glioblastoma cells. nih.gov In laryngeal squamous cell carcinoma cells, a related compound mixture (GY II) was shown to significantly suppress cell migration and invasion in a dose-dependent manner. oatext.com
The anticancer activities of this compound stem from its ability to interact with and perturb specific molecular targets and signaling pathways within cancer cells. nih.govmdpi.com
Protein Interactions and Gene Expression: this compound's effects are mediated by altering the expression of genes involved in key oncogenic processes. mdpi.com In glioblastoma, mRNA sequencing identified 499 differentially expressed genes in vitexin-treated cells, with 154 being upregulated and 345 downregulated. nih.gov
Signaling Molecules: Key molecular targets include components of the signaling pathways discussed previously. It downregulates proteins such as p-JAK1, p-JAK3, and p-STAT3 in glioblastoma cells. nih.gov In colorectal cancer models, it has been associated with the regulation of target proteins like NFKB1, MAPK1, and MAPK3. nih.gov
Apoptosis Regulators: this compound directly targets the machinery of apoptosis. It upregulates pro-apoptotic proteins like Bax and downregulates anti-apoptotic proteins like Bcl-2, shifting the balance towards cell death. mdpi.comnih.gov It also leads to the cleavage and activation of executioner caspases, such as caspase-3. mdpi.comijbs.com
Cell Cycle Regulators: It modulates the levels of proteins that control cell cycle progression, such as cyclins and cyclin-dependent kinases (CDKs), leading to cell cycle arrest. mdpi.com
| Cancer Type | Model System | Mechanism | Key Molecular Targets | Reference |
|---|---|---|---|---|
| Glioblastoma | U251 Cells | G2/M Arrest, Apoptosis, Inhibition of Proliferation & Invasion | Akt/mTOR, JAK/STAT3, p-JAK1, p-STAT3 | nih.govnih.gov |
| Triple-Negative Breast Cancer | MDA-MB-231, BT549 Cells | Inhibition of Proliferation & Invasion | EGFR/PI3K/AKT/mTOR | nih.gov |
| Hepatocellular Carcinoma | SMMC-7721 Cells | Apoptosis | p53, Bax, Caspase-3, Bcl-2 | mdpi.com |
| Renal Cancer | ACHN, OS-RC-2 Cells | Inhibition of Growth, Apoptosis | PI3K/AKT/mTOR, AMPK/JNK | mdpi.com |
| Colorectal Cancer | In vitro models | Inhibition of Proliferation | NFKB1, MAPK1, MAPK3 | nih.gov |
Inhibition of Cell Proliferation and Metastasis
Neuroprotective Modulatory Actions in Cellular and Animal Models
Beyond its anticancer properties, this compound exhibits significant neuroprotective effects in various preclinical models of neuronal damage. researchgate.netresearchgate.netnih.gov
Excitotoxicity is a pathological process where excessive stimulation of glutamate (B1630785) receptors, particularly N-methyl-D-aspartate (NMDA) receptors, leads to neuronal damage and death. frontiersin.orgsld.cu This process is implicated in various neurological disorders. nih.govbiorxiv.org
Preclinical studies have demonstrated that this compound can protect neurons from excitotoxicity. In primary cultures of mouse cerebral cortical neurons, pretreatment with vitexin significantly prevented NMDA-induced neuronal cell loss. nih.gov The mechanism involves the inhibition of NMDA receptor activity. Vitexin was shown to reverse the upregulation of NR2B-containing NMDA receptors and reduce the subsequent intracellular calcium overload caused by NMDA exposure. nih.gov
Furthermore, this compound attenuates neuronal apoptosis. It inhibits NMDA-induced apoptosis by regulating the balance of Bcl-2 family proteins, increasing the level of the anti-apoptotic protein Bcl-2 and decreasing the pro-apoptotic protein Bax. nih.govresearchgate.net This modulation prevents the activation of downstream executioner caspases like pro-caspase 3 and the cleavage of PARP, thereby preserving neuronal integrity. nih.gov These findings highlight the potential of this compound in mitigating neuronal death pathways central to neurodegenerative conditions.
| Model System | Insult | Mechanism of Action | Key Molecular Observations | Reference |
|---|---|---|---|---|
| Primary Mouse Cerebral Cortical Neurons | NMDA-induced Excitotoxicity | Inhibition of Neuronal Apoptosis | Increased Bcl-2, Decreased Bax, Reduced cleavage of pro-caspase 3 and PARP | nih.gov |
| Primary Mouse Cerebral Cortical Neurons | NMDA-induced Excitotoxicity | Inhibition of NMDA Receptor Activity | Reversed upregulation of NR2B-containing NMDA receptors, Reduced intracellular Ca2+ overload | nih.govresearchgate.net |
| Rat Model | Pentylenetetrazole-induced Seizure | Anticonvulsant Effects | Interaction at the benzodiazepine (B76468) site of the GABAA receptor complex | nih.gov |
Reduction of Neuroinflammation and Oxidative Stress in Neural Tissues
Neuroinflammation and oxidative stress are key pathological factors in the progression of neurodegenerative diseases. nih.govmdpi.commdpi.comfrontiersin.org The brain's high metabolic rate and abundance of lipids make it particularly vulnerable to oxidative damage from reactive oxygen species (ROS). mdpi.com C-glycosyl flavonoids, a class of compounds that includes this compound, have been identified for their neuroprotective potential. researchgate.net
The primary mechanisms underlying these protective effects in preclinical models often involve the modulation of critical signaling pathways. For vitexin, the aglycone of this compound, studies have demonstrated an ability to activate the Nuclear factor erythroid 2-related factor 2 (Nrf2) pathway. usm.my Activation of Nrf2 is a key cellular defense mechanism that increases the expression of antioxidant enzymes. usm.mymdpi.com Furthermore, vitexin has been shown to suppress neuroinflammatory processes by inhibiting signaling pathways such as those activated by nuclear factor-kappa B (NF-κB), a key regulator of inflammatory gene expression. nih.gov In various neuronal and glial cell models, related flavonoids have been observed to mitigate oxidative stress and microglia-mediated neuroinflammation, which is a significant source of ROS in the brain. mdpi.com While these findings highlight the potential of the flavonoid structure, research focusing specifically on the distinct mechanisms of this compound is necessary to fully elucidate its role in neuroprotection.
| Model System | Compound Class/Compound | Key Pathway/Target | Observed Effect | Reference(s) |
| Preclinical Neurodegeneration Models | Vitexin (Aglycone) | Nrf2 Signaling Pathway | Upregulation of antioxidant enzymes. | usm.my |
| Preclinical Neurodegeneration Models | Vitexin (Aglycone) | PI3K/Akt Signaling Pathway | Upregulation of anti-apoptotic proteins (Bcl-2, BDNF). | usm.my |
| Neuronal & Microglial Cell Lines | C-Glycosyl Flavonoids | Nrf-2 Signaling Pathway | Promotion of antioxidant enzyme expression. | mdpi.com |
| Preclinical Neuroinflammation Models | Vitexin (Aglycone) | NF-κB Signaling Pathway | Suppression of inflammatory signaling. | nih.gov |
Neurotransmitter System Influence
The influence of flavonoid compounds on neurotransmitter systems is a growing field of research. Major neurotransmitter systems, including the cholinergic (acetylcholine) and monoaminergic (dopamine and serotonin), are fundamental to cognition, mood, and motor function. nih.govmedicalnewstoday.comnih.gov Imbalances in these systems are linked to a variety of neuropsychiatric and neurodegenerative disorders. medicalnewstoday.comnih.gov
Preclinical research has shown that the brain maintains a careful balance between these systems; for instance, serotonin (B10506) can modulate dopamine (B1211576) neuron activity through various receptor interactions. nih.govharvard.edu Studies on vitexin have suggested a potential to inhibit monoamine oxidase B (MAO-B), an enzyme responsible for degrading dopamine, which could lead to increased dopaminergic activity. usm.my However, specific investigations into the direct effects of this compound on the synthesis, release, reuptake, or receptor binding of key neurotransmitters like acetylcholine, dopamine, and serotonin are not yet extensively documented in the scientific literature.
| Neurotransmitter System | General Function | Relevance to Disease | Reference(s) |
| Acetylcholine | Learning, memory, cognitive function. | Alzheimer's disease, cognitive decline. | nih.govnews-medical.net |
| Dopamine | Motivation, reward, motor control, mood. | Parkinson's disease, depression, addiction. | usm.mymedicalnewstoday.com |
| Serotonin | Mood regulation, sleep, appetite, cognition. | Depression, anxiety disorders. | medicalnewstoday.comnih.gov |
Cardioprotective Mechanisms in Experimental Animal Models
This compound is among the C-glycosyl flavonoids being investigated for cardioprotective properties in various experimental settings. researchgate.net
The vascular endothelium plays a crucial role in cardiovascular homeostasis, primarily through the production of nitric oxide (NO). cvphysiology.com NO, synthesized by endothelial nitric oxide synthase (eNOS), is a potent vasodilator that regulates blood pressure, inhibits platelet aggregation, and prevents leukocyte adhesion to the vessel wall. cvphysiology.comfrontiersin.org It functions by diffusing into vascular smooth muscle cells and activating soluble guanylate cyclase (sGC), which leads to muscle relaxation. nih.govopenbiochemistryjournal.com Impaired NO production or bioavailability is a hallmark of endothelial dysfunction, which contributes to the pathogenesis of hypertension and atherosclerosis. nih.gov Although specific studies detailing the direct impact of this compound on the eNOS/NO/sGC pathway are limited, flavonoids as a class are widely recognized for their potential to improve endothelial function.
Myocardial ischemia-reperfusion (I/R) injury is a condition where the restoration of blood flow to ischemic heart tissue paradoxically causes further damage, often through oxidative stress, inflammation, and apoptosis (programmed cell death) of cardiomyocytes. nih.govanatoljcardiol.comrevespcardiol.org Preclinical studies using animal models of I/R injury have demonstrated the cardioprotective effects of vitexin. nih.govnih.gov These effects are mediated by the inhibition of apoptosis through the downregulation of pro-apoptotic proteins like Bax and the upregulation of anti-apoptotic proteins like Bcl-2. nih.gov Vitexin also mitigates I/R injury by reducing lipid peroxidation, a marker of oxidative damage. nih.gov
Research has also pointed to the involvement of specific signaling molecules. In rat models, vitexin treatment was found to decrease the expression of Epac1 and Rap1, proteins implicated in the signaling cascades that lead to cardiac injury. nih.gov A study involving this compound (GLV) found that the inhibition of the P-glycoprotein (P-gp) transporter in cardiomyocytes led to increased apoptosis, suggesting a potential interaction between GLV and cellular transport proteins as part of its protective mechanism. researchgate.net
Atherosclerosis, the underlying cause of most cardiovascular diseases, is a complex process involving lipid accumulation, inflammation, and fibrous element formation within artery walls. maxapress.comfrontiersin.org Experimental animal models, including genetically modified mice (e.g., LDL receptor-deficient) and rabbits fed high-cholesterol diets, are essential for investigating the mechanisms of atherosclerosis and evaluating new therapeutic agents. mdpi.comoaepublish.comscielo.br A primary therapeutic target is the modulation of lipid metabolism to prevent the formation of atherosclerotic plaques. oaepublish.com While the antioxidant and anti-inflammatory properties of flavonoids are considered relevant to counteracting atherosclerosis, specific preclinical data on the direct effects of this compound on plasma lipid levels, cholesterol metabolism, and plaque development are still emerging.
| Cardioprotective Area | Key Mechanism/Finding | Model System | Compound | Reference(s) |
| Myocardial I/R Injury | Inhibition of cardiomyocyte apoptosis via modulation of Bax/Bcl-2 ratio. | Rat Model | Vitexin | nih.gov |
| Myocardial I/R Injury | Reduction of lipid peroxidation. | Rat Model | Vitexin | nih.gov |
| Myocardial I/R Injury | Decreased expression of Epac1 and Rap1 signaling proteins. | Rat Model | Vitexin | nih.gov |
| Cardiomyocyte Apoptosis | Interaction with P-glycoprotein (P-gp) transporter. | Cardiomyocyte Culture | This compound (GLV) | researchgate.net |
Myocardial Ischemia-Reperfusion Injury Mitigation
Other Biological Activities and Underlying Mechanisms (e.g., antimicrobial, anti-diabetic effects in animal models)
Beyond its neuroprotective and cardioprotective potential, this compound and related flavonoids have been studied for other biological activities in preclinical models.
Anti-diabetic Effects: C-glycosyl flavonoids have shown potential as anti-diabetic agents. researchgate.net In animal models of diabetes, such as rats induced with streptozotocin (B1681764) (STZ), compounds like vitexin have been found to exert protective effects, including improving glucose metabolism. nih.gov The development of effective anti-diabetic therapies relies heavily on such animal models to understand the complex pathophysiology of the disease. nih.govoatext.comfrontiersin.org The underlying mechanisms for the anti-diabetic effects of natural compounds often involve the amelioration of high blood sugar and disordered lipid metabolism, sometimes through the activation of key metabolic regulators like adenosine- 5′-monophosphate-activated protein kinase (AMPK). mdpi.comfoodandnutritionresearch.net
Antimicrobial Effects: The broad biological activities of C-glycosyl flavonoids also include antimicrobial properties, although specific mechanistic studies on this compound are not widely detailed in the current body of literature. researchgate.net
Antithyroid Effects: Interestingly, research on C-glycosylflavones found in millet, including this compound, has revealed an antithyroid activity. researchgate.net In vitro and in vivo studies have shown that these compounds can inhibit the activity of thyroid peroxidase (TPO), a key enzyme in thyroid hormone synthesis. researchgate.net This suggests a potential for these compounds to contribute to goitrogenic effects, especially in diets deficient in iodine. researchgate.net
| Biological Activity | Mechanism/Finding | Model System/Context | Compound(s) | Reference(s) |
| Anti-diabetic | Improvement of glucose metabolism. | STZ-induced diabetic rats | Vitexin | nih.gov |
| Anti-diabetic | Amelioration of hyperglycemia and hyperlipidemia. | Diabetic animal models | Dietary Polysaccharides (for mechanism context) | mdpi.comfoodandnutritionresearch.net |
| Antithyroid | Inhibition of thyroid peroxidase (TPO) activity. | In vivo and in vitro studies | This compound, Glycosylorientin, Vitexin | researchgate.net |
| Antimicrobial | General antimicrobial activity reported. | General review | C-glycosyl flavonoids | researchgate.net |
α-Glucosidase and α-Amylase Inhibition
This compound, a C-glycosylflavonoid, is a member of a class of natural compounds investigated for their potential to modulate carbohydrate metabolism. A key therapeutic strategy for managing postprandial hyperglycemia involves the inhibition of intestinal enzymes α-glucosidase and α-amylase, which are crucial for the digestion of complex carbohydrates into absorbable monosaccharides. mdpi.comeurekaselect.com Inhibition of these enzymes can delay carbohydrate digestion and absorption, thereby attenuating the sharp increase in blood glucose levels after a meal. mdpi.com
While specific inhibitory data for this compound is emergent, extensive preclinical research has focused on its aglycone, vitexin, and other closely related C-glycosylflavonoids. researchgate.netcapes.gov.br These studies provide insight into the potential mechanisms of this compound. C-glycosylflavonoids, as a group, have been identified as potent inhibitors of α-glucosidase. researchgate.netcapes.gov.br In vitro studies have demonstrated that vitexin is a notable inhibitor of yeast α-glucosidase, with a reported half-maximal inhibitory concentration (IC50) value of 0.42 µM. nih.gov Furthermore, in vivo studies using sucrose-loaded normoglycemic mice and diabetic rats have confirmed that vitexin can significantly reduce postprandial blood glucose levels, supporting its α-glucosidase inhibitory activity in a biological system. nih.gov
Regarding α-amylase, the enzyme responsible for the initial breakdown of starch, flavonoids have also been identified as inhibitors. jst.go.jp Molecular docking studies have predicted that vitexin has a high binding affinity for pancreatic α-amylase, with a calculated binding energy of -7.98 kcal/mol, which was stronger than that of the standard drug acarbose (B1664774) (-5.24 kcal/mol). nih.gov This suggests a strong interaction with the enzyme's active site. nih.gov The inhibitory action of flavonoids against these digestive enzymes is often attributed to their chemical structure, including the presence and position of hydroxyl groups, which can form hydrogen bonds with amino acid residues in the active sites of the enzymes. jst.go.jpajol.info
Interactive Data Table: α-Glucosidase and α-Amylase Inhibitory Activity of Vitexin and Related Flavonoids
| Compound | Enzyme | Model | Inhibitory Activity (IC50) | Reference |
| Vitexin | α-Glucosidase | Yeast | 0.42 µM | nih.gov |
| Isovitexin | α-Glucosidase | Yeast | Not specified, but active | nih.gov |
| Vitexin | α-Amylase | In silico (Docking) | Binding Energy: -7.98 kcal/mol | nih.gov |
| Acarbose (Standard) | α-Amylase | In silico (Docking) | Binding Energy: -5.24 kcal/mol | nih.gov |
| Luteolin (B72000) | α-Amylase | Porcine Pancreatic | < 500 µM | jst.go.jp |
| Myricetin | α-Amylase | Porcine Pancreatic | < 500 µM | jst.go.jp |
| Quercetin | α-Amylase | Porcine Pancreatic | < 500 µM | jst.go.jp |
Immunomodulatory Effects in Pre-clinical Systems
This compound and its aglycone, vitexin, have demonstrated significant immunomodulatory and anti-inflammatory activities in various preclinical models. The mechanisms underlying these effects often involve the modulation of key signaling pathways and the regulation of immune cell responses and cytokine production.
A central mechanism for the anti-inflammatory effects of these flavonoids is the inhibition of the Nuclear Factor-kappa B (NF-κB) signaling pathway. nih.govnih.gov NF-κB is a critical transcription factor that governs the expression of numerous pro-inflammatory genes, including those for cytokines, chemokines, and adhesion molecules. encyclopedia.pubmdpi.com Preclinical studies in nasopharyngeal carcinoma cells have shown that vitexin can suppress the NF-κB pathway by inhibiting the activation of IκB kinase (IKK), which in turn prevents the phosphorylation and subsequent degradation of the inhibitory protein IκBα. nih.gov This action blocks the nuclear translocation of the active NF-κB p65 subunit, thereby downregulating the expression of NF-κB target genes like Cyclin D1 and Bcl-2. nih.gov Similarly, in pancreatic β-cells exposed to high glucose, vitexin was found to suppress the expression of key NF-κB proteins, leading to decreased apoptosis. nih.gov
The immunomodulatory effects also extend to the regulation of cytokine production by immune cells. In a study using a cyclophosphamide-induced immunosuppressed mouse model, a glycoside derivative, vitexin-2-O-rhamnoside, was shown to restore immune function. researchgate.net It promoted the proliferation of T and B lymphocytes and enhanced the activity of Natural Killer (NK) cells. researchgate.net Furthermore, it modulated the secretion of several key cytokines, effectively promoting the expression of T-helper 1 (Th1) type cytokines such as Interferon-gamma (IFN-γ) and Interleukin-2 (IL-2), as well as IL-12, while also affecting IL-6 levels. researchgate.net In another in vitro study, an extract containing this compound demonstrated the ability to reduce the production of pro-inflammatory cytokines Tumor Necrosis Factor-alpha (TNF-α) and IL-6, while simultaneously increasing the production of the anti-inflammatory cytokine IL-10 in RAW 264.7 macrophage cells. researchgate.net
Interactive Data Table: Effect of Vitexin Derivatives on Cytokine Production in Preclinical Models
| Compound/Extract | Model System | Cytokine | Effect | Reference |
| Vitexin-2-O-rhamnoside | Cyclophosphamide-treated mice | IFN-γ | Increased secretion and mRNA expression | researchgate.net |
| Vitexin-2-O-rhamnoside | Cyclophosphamide-treated mice | IL-2 | Increased secretion and mRNA expression | researchgate.net |
| Vitexin-2-O-rhamnoside | Cyclophosphamide-treated mice | IL-6 | Increased secretion and mRNA expression | researchgate.net |
| Vitexin-2-O-rhamnoside | Cyclophosphamide-treated mice | IL-12 | Increased secretion and mRNA expression | researchgate.net |
| Hempseed extract (containing this compound) | RAW 264.7 macrophages | TNF-α | Reduced production | researchgate.net |
| Hempseed extract (containing this compound) | RAW 264.7 macrophages | IL-6 | Reduced production | researchgate.net |
| Hempseed extract (containing this compound) | RAW 264.7 macrophages | IL-10 | Increased production | researchgate.net |
Structure Activity Relationship Sar Studies and Biotransformation of Glucosylvitexin
Elucidation of Structure-Activity Relationships for Biological Mechanisms
The biological activities of glucosylvitexin and related flavonoids are intrinsically linked to their chemical structures. Structure-activity relationship (SAR) studies aim to decipher how specific structural features influence their mechanisms of action.
Impact of Glycosylation and Aglycone Structure on Activity
The attachment of sugar moieties (glycosylation) and the core flavonoid structure (aglycone) are critical determinants of a compound's biological effects. Glycosylation generally enhances the solubility and stability of flavonoids, which can in turn affect their bioavailability and pharmacological properties. researchgate.netfrontiersin.org The physiological action of glycosides is primarily attributed to the aglycone part of the molecule, while the sugar portion helps in stabilization and modifying pharmacodynamic properties.
For instance, the presence of ortho-dihydroxy groups on the B ring and a hydroxyl (OH) substitution at the C-5 position of the A ring in flavonoids like luteolin (B72000) and its glycosides have been shown to significantly contribute to their anti-inflammatory and antioxidant activities. nih.gov In a study comparing luteolin and its glycosides, luteolin itself showed high inhibitory activity against both thromboxane (B8750289) and leukotriene synthesis. nih.gov Its glycosides, cynaroside (B7765609) and cesioside, had moderate inhibitory effects, whereas isoorientin (B1672268) and stereolensin were more selective against thromboxane synthesis. nih.gov This suggests that the aglycone structure is a key driver of activity, which can be modulated by glycosylation.
The integrity of the aglycone structure is often maintained at the expense of the glycan for C-glucosides. smujo.id The type and position of the sugar can influence the molecule's interaction with biological targets.
Chemical Modification and Analog Design for Enhanced Biological Function
Chemical modification is a key strategy to enhance the functionality and stability of bioactive compounds like this compound. nih.govox.ac.ukscielo.org.mx Modifications can alter properties such as solubility, polarity, and bioactivity. scielo.org.mx For example, enzymatic glycosylation has been used to improve the aqueous solubility of vitexin (B1683572), a related C-glucoside flavone (B191248). researchgate.net A study demonstrated that the enzyme BtGT_16345 could convert vitexin into two new, more water-soluble glucosides: vitexin-4′-O-β-glucoside and vitexin-5-O-β-glucoside. researchgate.net This highlights the potential of enzymatic modification to create derivatives with improved pharmacological potential. researchgate.net
The introduction of non-native glycosylation at optimal sites on a molecule, without negatively affecting its conformation and receptor binding, has been shown to significantly improve its pharmacokinetic and pharmacodynamic properties. frontiersin.org Key factors in designing such analogs include the site of introduction, as well as the size, number, and charge of the glycan. frontiersin.org While chemical modifications can introduce new functionalities, a significant challenge is achieving chemo- and regio-specificity to avoid heterogeneous product mixtures. nih.govox.ac.uk
Computational Modeling and in silico Approaches for SAR Prediction
Computational modeling and in silico methods are increasingly valuable for predicting the structure-activity relationships of bioactive compounds. rsc.org These approaches can simulate interactions between molecules like flavonoids and biological targets, such as enzymes, providing insights into binding mechanisms. rsc.orgoligofastx.com Techniques like molecular docking, molecular dynamics simulations, and binding free energy calculations can help evaluate and predict the efficacy of potential drug candidates. rsc.org
For flavonoids, computational studies have been used to understand their interactions with enzymes like α-glucosidase. rsc.org These studies have shown that factors like the C2-C3 double bond can reduce inhibitory potency, and that hydrophobic interactions and hydrogen bonds are critical for binding. rsc.org In silico tools like PASS (Prediction of Activity Spectra for Substances) can predict a compound's biological activity based on its structural similarity to known active substances. waocp.orgresearchgate.net Such predictive tools are instrumental in the early stages of drug discovery and in designing compounds with enhanced therapeutic effects. oligofastx.commedrxiv.org
Pharmacokinetic and Biotransformation Profiles in Non-human Biological Systems
The study of how a compound is absorbed, distributed, metabolized, and excreted (ADME) is crucial for understanding its potential as a therapeutic agent. ijrpc.com These pharmacokinetic profiles can vary significantly across different animal species. rroij.com
Absorption, Distribution, Metabolism, and Excretion (ADME) in Animal Models and in vitro Systems (e.g., Caco-2 cell permeability)
Animal models are extensively used to evaluate the ADME properties of compounds. ijrpc.comnih.gov In vitro models, such as the Caco-2 cell line, are also widely employed to predict the intestinal absorption of orally administered drugs. mdpi.combioduro.comcn-bio.com Caco-2 cells, derived from human colorectal adenocarcinoma, form a monolayer that mimics the human small intestinal mucosa, allowing for the study of transcellular and paracellular transport. bioduro.comcn-bio.com
A study investigating hawthorn leaf flavonoids, which include 4''-O-glucosylvitexin (GLV), used Caco-2 cells to assess their gastrointestinal absorption. researchgate.net The apparent permeability coefficient (Papp) for these flavonoids was found to be in the range of (2.18 ± 0.15) ×10⁻⁷ to (3.83 ± 0.22) ×10⁻⁷ cm/s, indicating low absorption. researchgate.net The transport of these flavonoids across the Caco-2 monolayer was observed to be time-dependent. researchgate.net
Table 1: Apparent Permeability Coefficient (Papp) of Hawthorn Flavonoids Across Caco-2 Cell Monolayer
| Compound | Papp (cm/s) |
| 4''-O-glucosylvitexin (GLV) | (2.18 ± 0.15) × 10⁻⁷ |
| 2''-O-rhamnosylvitexin (RHV) | Data not specified in provided text |
| Vitexin (VIT) | Data not specified in provided text |
| Rutin (RUT) | Data not specified in provided text |
| Hyperoside (HP) | Data not specified in provided text |
| Range for all tested flavonoids | (2.18 ± 0.15) × 10⁻⁷ to (3.83 ± 0.22) × 10⁻⁷ |
Data from a study on hawthorn leave flavonoids. researchgate.net
Identification and Characterization of this compound Metabolites in Animal Models
Following administration, foreign compounds like this compound undergo biotransformation, a series of chemical reactions carried out by enzymes primarily in the liver, but also in other tissues. nih.gov These reactions typically yield more polar metabolites that can be more easily excreted. nih.gov However, biotransformation can sometimes lead to metabolites with altered or even greater toxicity than the parent compound. nih.gov
In studies on rats fed diets containing pearl millet, which is rich in C-glycosylflavones, this compound was identified as a major component. oup.com The research focused on the antithyroid effects of these compounds. While the study identified the parent compounds like this compound, glucosylorientin, and vitexin in the millet, the specific metabolites of this compound formed in the animal models were not detailed in the provided text. oup.com The process of biotransformation can involve reactions such as hydroxylation, oxidation, and conjugation. mdpi.com Identifying these metabolites is crucial for a complete understanding of the compound's biological fate and activity. researchgate.nethyphadiscovery.com
Role of Gut Microbiota in this compound Biotransformation
The biotransformation of flavonoid C-glycosides, such as this compound, is significantly influenced by the metabolic activities of the human gut microbiota. Due to their C-glycosidic bond, these compounds are generally resistant to hydrolysis by human digestive enzymes in the upper gastrointestinal tract, allowing them to reach the colon largely intact. phytopharmajournal.comsemanticscholar.org In the colon, a diverse community of microorganisms can catalyze the breakdown of these complex molecules. phytopharmajournal.comfrontiersin.org
The primary metabolic transformation undertaken by gut bacteria is the cleavage of the C-glucosyl bond, a process known as deglycosylation. uantwerpen.be This reaction releases the aglycone, which in the case of this compound would be vitexin, and subsequently apigenin (B1666066) if the glucose moiety of vitexin is also cleaved. This initial deglycosylation is a critical step, as the resulting aglycones can be further metabolized. Following deglycosylation, the flavonoid's heterocyclic C-ring can be opened, leading to the formation of various lower molecular weight phenolic acids. phytopharmajournal.com One of the end products identified from the degradation of vitexin by gut microbiota is 3-(4-hydroxyphenyl) propionic acid. phytopharmajournal.com
Research has identified specific bacterial species capable of metabolizing C-glycosylflavonoids, although substrate specificity can be high. For instance, a strain of Enterococcus faecalis isolated from human feces has been shown to deglycosylate vitexin. uantwerpen.be Conversely, studies on Dorea sp. MRG-IFC3 have shown conflicting results; while the whole-cell culture did not appear to metabolize vitexin, a cell-free extract of the same bacterium was able to convert vitexin into minor products. jmb.or.krjmb.or.kr This suggests that the necessary enzymes are produced by the bacterium but may not be active on vitexin under all conditions.
Beyond direct metabolism, compounds like vitexin can also modulate the composition of the gut microbiota. In studies using in vitro fermentation with fecal samples from colitis patients, vitexin was found to alter the microbial structure by increasing the relative abundance of beneficial bacteria, such as Parabacteroides, Flavonifractor, and Blautia, while decreasing populations of potentially harmful bacteria like Veillonella and Terrisporobacter. nih.gov
The table below summarizes research findings on the biotransformation of vitexin by specific gut bacteria.
| Bacterial Species/Group | Action on Vitexin/Glucosylvitexin | Resulting Metabolites | Source |
|---|---|---|---|
| Enterococcus faecalis | Deglycosylation of vitexin | Aglycone (Apigenin) | uantwerpen.be |
| Dorea sp. MRG-IFC3 (cell-free extract) | Conversion to minor products | Unidentified minor metabolites | jmb.or.kr |
| Human Fecal Microbiota | Deglycosylation and C-ring fission | 3-(4-hydroxyphenyl) propionic acid | phytopharmajournal.com |
Enzymatic Pathways of this compound Biotransformation (e.g., glucuronidation, sulfation)
Following absorption, either of the parent glycoside or its metabolites from the gut, this compound and its derivatives undergo phase II enzymatic biotransformation, primarily in the liver. nih.gov These conjugation reactions, which include glucuronidation and sulfation, are critical for increasing the water solubility of xenobiotic compounds, thereby facilitating their excretion from the body. academicjournals.orgplos.org The enzymes responsible for these pathways are mainly UDP-glucuronosyltransferases (UGTs) for glucuronidation and sulfotransferases (SULTs) for sulfation. nih.govresearchgate.net
Glucuronidation: Studies on the in vitro metabolism of vitexin using human liver microsomes and S9 fractions have demonstrated that it is a substrate for UGT enzymes. nih.govresearchgate.net This research identified the formation of several mono-glucuronidated metabolites of vitexin. Specifically, three distinct vitexin-glucuronide conjugates (designated G1, G2, and G3) were detected, indicating that glucuronic acid can be attached at different positions on the vitexin molecule. nih.gov This finding confirms that glucuronidation is a significant metabolic pathway for vitexin. nih.govresearchgate.net The poor oral bioavailability of vitexin observed in rat pharmacokinetic studies is attributed in part to this extensive first-pass metabolism, where glucuronide conjugates are readily formed in the liver and small intestine. academicjournals.org
Sulfation: In contrast to glucuronidation, sulfation appears to be a minor or non-existent pathway for vitexin metabolism. The same in vitro liver metabolism studies that identified multiple glucuronide conjugates found no evidence of sulfated metabolites for vitexin. nih.govresearchgate.net This is in contrast to other flavonoids like orientin (B1677486) and isoorientin, which possess a 3',4'-dihydroxy group (a catechol moiety) on the B-ring and do undergo sulfation. nih.gov The current scientific understanding suggests that this catechol structure is likely essential for the molecule to be recognized and utilized as a substrate by sulfotransferase (SULT) enzymes in the liver. nih.govresearchgate.net Since vitexin (an apigenin-glycoside) lacks this specific structural feature, it is not a substrate for sulfation under these conditions.
The table below details the identified enzymatic metabolites of vitexin.
| Parent Compound | Metabolic Pathway | Enzyme Family | Identified Metabolites | Source |
|---|---|---|---|---|
| Vitexin | Glucuronidation | UGTs (Uridine 5'-diphospho-glucuronosyltransferases) | Vitexin-G1 (mono-glucuronide) | nih.gov |
| Vitexin | Glucuronidation | UGTs (Uridine 5'-diphospho-glucuronosyltransferases) | Vitexin-G2 (mono-glucuronide) | nih.gov |
| Vitexin | Glucuronidation | UGTs (Uridine 5'-diphospho-glucuronosyltransferases) | Vitexin-G3 (mono-glucuronide) | nih.gov |
| Vitexin | Sulfation | SULTs (Sulfotransferases) | No sulfated metabolites detected | nih.govresearchgate.net |
Advanced Research Applications and Future Trajectories for Glucosylvitexin Studies
Exploration as a Research Probe for Cellular and Molecular Pathways
Glucosylvitexin, a naturally occurring flavonoid, is gaining traction as a valuable research tool for dissecting complex cellular and molecular pathways. Its ability to interact with specific biological targets allows scientists to investigate the roles of these pathways in both normal physiological processes and disease states. Small molecules like this compound are powerful probes because they can be introduced to cells with precise timing and concentration, offering a high degree of control over protein function. nih.gov This is in contrast to genetic modifications, which can sometimes be slower and less reversible. nih.gov
Fluorescently labeled probes are instrumental in real-time imaging of live cells, providing high sensitivity while being minimally invasive. nih.gov The development of such probes has revolutionized our ability to visualize and track a variety of cellular events. nih.gov By using this compound as a molecular probe, researchers can gain a deeper understanding of the intricate signaling networks that govern cellular behavior. nih.gov This "pathway-level analysis" can reveal not only the primary mechanism of action but also potential off-target effects, thereby painting a more complete picture of a compound's biological activity. nih.gov
A key area of interest is the use of this compound to study signaling pathways implicated in various diseases. For instance, modified versions of vitexin (B1683572) have been used to investigate their potential in modulating pathways related to diabetes by inhibiting enzymes like α-glucosidase and α-amylase. mdpi.com The ability to use small molecules to perturb specific pathways provides valuable insights into their functional connectivity and role in disease. nih.gov
Furthermore, the development of advanced techniques like frequency- and spectrally-tuned multiplexing (FASTM) allows for the simultaneous recording of multiple fluorescent probes. elifesciences.org This technology could enable researchers to use a this compound-based probe in concert with other sensors to unravel the complex and dynamic interplay between different signaling events within a cell at millisecond time resolution. elifesciences.org
Table 1: Applications of Small Molecules as Research Probes
| Application Area | Description | Key Advantages |
| Pathway Elucidation | Investigating the components and connectivity of signaling pathways. | High temporal and spatial control over protein function. nih.gov |
| Target Validation | Confirming the role of a specific protein or enzyme in a disease process. | Can be used to assess the therapeutic potential of targeting a specific molecule. |
| Phenotypic Screening | Identifying compounds that produce a desired cellular outcome without a preconceived target. | Allows for the discovery of novel mechanisms and therapeutic targets. nih.gov |
| Live-Cell Imaging | Visualizing dynamic cellular processes in real-time. | Provides insights into the spatiotemporal dynamics of molecular events. nih.gov |
Strategies for Lead Compound Identification and Optimization in Pre-clinical Drug Discovery
The journey of a new drug from an initial "hit" to a viable clinical candidate is a complex process, with lead identification and optimization being critical stages. upmbiomedicals.comsolubilityofthings.com A "lead compound" is a molecule that shows promising biological activity against a specific target and serves as the starting point for further refinement. solubilityofthings.com this compound, with its known biological activities, represents a potential scaffold for the development of new therapeutic agents.
Lead Identification
The initial step involves identifying promising lead compounds from large libraries of molecules. biobide.com Several methods are employed for this purpose:
High-Throughput Screening (HTS): This automated process allows for the rapid testing of thousands of compounds against a biological target to identify "hits". danaher.comaragen.com
Virtual Screening: Computational methods are used to predict the binding affinity of compounds to a target, narrowing down the candidates for experimental testing. solubilityofthings.com
Structure-Based Drug Design: This approach uses the three-dimensional structure of the target protein to design molecules that are likely to bind to it. aragen.com
Machine Learning and AI: These technologies are increasingly used to analyze large datasets and predict the activity of compounds, enhancing the efficiency of lead identification. danaher.comnih.gov
Lead Optimization
Once a lead compound like this compound is identified, it undergoes a rigorous optimization process to improve its drug-like properties. biobide.com The goal is to enhance potency, selectivity, and metabolic stability while minimizing toxicity. upmbiomedicals.com Key strategies in this phase include:
Structure-Activity Relationship (SAR) Analysis: This involves systematically modifying the chemical structure of the lead compound to understand how these changes affect its biological activity. solubilityofthings.com
Medicinal Chemistry Approaches: Techniques such as scaffold hopping, fragment-based design, and bioisosteric replacement are used to fine-tune the molecule's properties. numberanalytics.com
Computational Modeling: In silico tools like quantitative structure-activity relationship (QSAR) modeling help predict the properties of modified compounds, guiding the optimization process. danaher.com
ADMET Profiling: The absorption, distribution, metabolism, excretion, and toxicity (ADMET) properties of the compound are evaluated to ensure it has a favorable pharmacokinetic and safety profile. danaher.comnih.gov For example, a significant challenge with vitexin, a related compound, is its poor aqueous solubility, which limits its application. researchgate.net Research has shown that enzymatic glycosylation can create more soluble derivatives, a strategy that could be applied to this compound optimization. researchgate.net
The ultimate aim of lead optimization is to produce a preclinical candidate with the best possible balance of efficacy and safety, increasing its chances of success in clinical trials. upmbiomedicals.com
Table 2: Key Strategies in Lead Optimization
| Strategy | Description | Goal |
| Structure-Activity Relationship (SAR) | Systematic modification of the lead compound's structure. solubilityofthings.com | To identify key structural features for activity and guide further modifications. solubilityofthings.com |
| Pharmacophore Modeling | Identifying the essential 3D arrangement of functional groups responsible for biological activity. | To design new molecules with improved binding to the target. |
| Prodrug Design | Designing an inactive form of the drug that is converted to the active form in the body. numberanalytics.com | To improve pharmacokinetic properties like absorption or reduce toxicity. numberanalytics.com |
| In Vitro and In Vivo Testing | Evaluating the compound's efficacy and safety in cellular and animal models. upmbiomedicals.com | To predict the compound's behavior in humans and identify potential issues early on. upmbiomedicals.com |
Development of Biotechnological Production Platforms for Sustainable Sourcing
The increasing demand for natural products like this compound in various industries necessitates the development of sustainable and reliable production methods. ayanabio.com Traditional reliance on plant extraction can be fraught with challenges, including variability in yield and purity due to environmental factors, and potential over-harvesting of natural resources. mdpi.com Biotechnological platforms offer a promising alternative for the sustainable sourcing of these valuable compounds.
One of the key advantages of biotechnology is the potential to use renewable resources and create biodegradable products, which aligns with the principles of a circular economy. nih.gov Methods like plant cell cultivation and precision fermentation are at the forefront of this green revolution in nutraceutical production. ayanabio.com These technologies allow for the production of bioactive compounds in controlled environments, which can lead to:
Reduced Environmental Impact: By cultivating plant cells or microorganisms in bioreactors, the need for large-scale land use, water, and pesticides associated with traditional agriculture is significantly diminished. ayanabio.com
Consistent and High-Quality Supply: Controlled production environments ensure a consistent yield and high purity of the final product, free from agricultural contaminants. ayanabio.com
Scalability: Biotechnological processes can be scaled up to meet industrial demand without putting pressure on natural ecosystems.
The concept of sustainable metabolic engineering (SME) is being proposed to optimize biotechnological production by considering economic, environmental, and societal sustainability parameters from the outset. nih.govnih.gov This approach aims to design microbial cell factories that are not only efficient in producing the target compound but also do so in a way that is environmentally friendly and socially responsible. nih.gov
For a compound like this compound, developing a microbial fermentation process would involve identifying the biosynthetic pathway in the source plant, transferring the relevant genes into a suitable microbial host (like yeast or E. coli), and then optimizing the fermentation conditions to maximize production. This approach has been successfully used for other complex natural products.
Table 3: Comparison of Production Methods for this compound
| Production Method | Advantages | Disadvantages |
| Plant Extraction | Utilizes natural sources. | Susceptible to environmental variability, potential for over-harvesting, lower purity. mdpi.com |
| Chemical Synthesis | High purity and scalability. | Often involves harsh chemicals, can be complex and costly for intricate molecules. |
| Biotechnological Production | Sustainable, consistent quality, scalable, reduced environmental footprint. ayanabio.com | Requires significant initial research and development to establish the production platform. |
Integration of Omics Technologies for Comprehensive Mechanistic Elucidation
To fully understand the biological effects of this compound, a holistic approach that goes beyond single-target analysis is required. Omics technologies, which allow for the large-scale study of biological molecules, provide a powerful toolkit for achieving a comprehensive understanding of a compound's mechanism of action. nih.gov These technologies include:
Genomics: The study of an organism's complete set of DNA. humanspecificresearch.org
Transcriptomics: The analysis of all RNA molecules in a cell, providing a snapshot of gene expression at a specific time. humanspecificresearch.org
Proteomics: The large-scale study of proteins, including their abundance, modifications, and interactions. humanspecificresearch.org
Metabolomics: The comprehensive analysis of all metabolites within a biological system. humanspecificresearch.org
By integrating data from these different "omics" layers, researchers can construct a more complete picture of how this compound perturbs cellular systems. mdpi.com For example, a transcriptomic study might reveal that this compound treatment alters the expression of genes involved in a particular signaling pathway. Proteomics could then be used to confirm if these changes in gene expression translate to changes in protein levels and to identify any post-translational modifications. Metabolomics could further elucidate the downstream effects on cellular metabolism. uninet.edu
This multi-omics approach is particularly valuable for:
Identifying Novel Targets and Pathways: By observing global changes in a cell's molecular landscape, researchers may uncover previously unknown targets or pathways affected by this compound.
Understanding Off-Target Effects: Omics can help to identify unintended molecular interactions, which is crucial for assessing the safety of a potential drug candidate.
Biomarker Discovery: The molecular signature identified through omics analysis could potentially be used as a biomarker for the compound's activity or for patient stratification in clinical trials. uninet.edu
Investigating Complex Diseases: Many diseases involve alterations in multiple pathways. A multi-omics approach is well-suited to unraveling how a compound like this compound might exert its effects in such complex disease models.
The vast amounts of data generated by omics technologies require sophisticated bioinformatics tools for analysis and interpretation. uninet.edu Network-based approaches can be used to integrate multi-modal data and identify key drivers of the observed biological effects. mdpi.com
Table 4: Omics Technologies and Their Applications in this compound Research
| Omics Technology | Biological Molecules Studied | Potential Insights for this compound Research |
| Genomics | DNA | Identification of genetic factors that may influence response to this compound. humanspecificresearch.org |
| Transcriptomics | RNA | Understanding how this compound modulates gene expression patterns. humanspecificresearch.org |
| Proteomics | Proteins | Characterizing changes in protein abundance, modifications, and interactions upon this compound treatment. humanspecificresearch.org |
| Metabolomics | Metabolites | Elucidating the impact of this compound on cellular metabolism and identifying metabolic biomarkers of its activity. humanspecificresearch.org |
Challenges and Emerging Opportunities in this compound Academic Research
While the potential of this compound as a research tool and therapeutic lead is significant, several challenges remain in academic research. Overcoming these hurdles will open up new avenues for investigation and application.
Challenges:
Standardization of Starting Material: The concentration of this compound in plant extracts can vary significantly depending on the plant species, growing conditions, and extraction methods. This lack of standardization can lead to inconsistent and irreproducible research findings.
Limited Bioavailability: Like many flavonoids, this compound may have poor solubility and bioavailability, which can limit its efficacy in vivo. researchgate.net Research into novel formulation and delivery strategies is needed to address this issue.
Complexity of Biological Systems: The effects of this compound are likely not due to interaction with a single target but rather a network of interactions. Deconvoluting this complexity is a significant challenge that requires interdisciplinary approaches.
Translational Gap: Bridging the gap between promising preclinical findings and successful clinical application is a major hurdle in drug discovery. biobide.com This requires rigorous preclinical studies and a deep understanding of the compound's mechanism of action.
Emerging Opportunities:
Advanced Analytical Techniques: The development of more sensitive and high-resolution analytical techniques, such as advanced mass spectrometry and NMR spectroscopy, will enable a more detailed characterization of this compound and its metabolites. numberanalytics.com
Systems Biology and Network Pharmacology: These approaches, which integrate experimental data with computational modeling, offer a powerful framework for understanding the complex biological effects of natural products like this compound.
Personalized Medicine: As our understanding of the genetic and molecular basis of disease grows, there is an opportunity to identify patient populations that are most likely to respond to treatment with this compound or its derivatives. humanspecificresearch.org
Synergistic Combination Therapies: Investigating the potential of this compound in combination with other therapeutic agents could lead to more effective treatment strategies, particularly for complex diseases like cancer.
The continued exploration of this compound, driven by technological advancements and innovative research strategies, holds great promise for uncovering new biological insights and developing novel therapeutic interventions.
Q & A
Q. Q1: What are the standard analytical methods for identifying and quantifying glucosylvitexin in plant extracts?
To identify and quantify this compound, researchers commonly employ chromatographic techniques such as High-Performance Liquid Chromatography (HPLC) paired with UV-Vis or mass spectrometry detection. For quantification, calibration curves using this compound standards are essential. In studies involving C-glycosylflavones, methods like those described by Akingbala (1991) are adapted, where concentrations are reported as this compound equivalents on a dry weight basis . Statistical validation using software like Indostat (version 8.1) ensures reproducibility, with ANOVA and Duncan’s Multiple Range Test (DMRT) applied to assess significant differences across genotypes or experimental conditions .
Q. Q2: How can researchers ensure the purity of isolated this compound for pharmacological studies?
Purity verification requires a combination of techniques:
- Chromatographic Purity : HPLC or UPLC with ≥95% peak area purity.
- Spectroscopic Confirmation : NMR (¹H, ¹³C) and High-Resolution Mass Spectrometry (HRMS) to confirm molecular structure.
- Melting Point Analysis : Consistency with literature values.
For novel compounds, full characterization (e.g., 2D NMR, X-ray crystallography) is mandatory, as per guidelines for new compound identification in journals like the Beilstein Journal of Organic Chemistry .
Advanced Research Questions
Q. Q3: How can molecular docking studies be designed to evaluate this compound’s interaction with biological targets?
Molecular docking requires:
- Target Selection : Prioritize proteins with known roles in pathways relevant to this compound’s bioactivity (e.g., anti-inflammatory targets like COX-2).
- Ligand Preparation : Optimize this compound’s 3D structure using tools like AutoDock Vina or Schrödinger Suite.
- Validation : Cross-validate docking results (e.g., a docking score of -10.576 kcal/mol for this compound ) with experimental binding assays (e.g., Surface Plasmon Resonance).
- Statistical Rigor : Use bootstrap analysis or molecular dynamics simulations to assess binding stability .
Q. Q4: What experimental strategies address contradictions in this compound’s reported bioactivity across studies?
Contradictions often arise from variability in:
- Source Material : Genotypic differences in plant sources (e.g., 20 genotypes showed significant variance in C-glycosylflavone content ).
- Extraction Protocols : Solvent polarity and temperature effects on yield.
- Assay Conditions : Cell line specificity or in vivo model selection.
To resolve discrepancies:
Replicate studies using standardized protocols (e.g., WHO guidelines for herbal extracts).
Perform meta-analyses to identify confounding variables.
Use orthogonal assays (e.g., in vitro enzyme inhibition + in vivo anti-inflammatory models) to confirm mechanisms .
Q. Q5: How can chemometric approaches enhance quality control of this compound-containing products?
Chemometric methods like Principal Component Analysis (PCA) and Partial Least Squares-Discriminant Analysis (PLS-DA) are critical for batch consistency. For example, in Xin’an capsules, this compound and rhamnosylvitexin were identified as differential markers via PLS-DA, with Variable Importance in Projection (VIP) scores >1 indicating their significance in quality stratification . Key steps:
Q. Q6: What are best practices for designing dose-response studies to evaluate this compound’s therapeutic window?
Range-Finding Experiments : Start with broad doses (e.g., 0.1–100 µM in vitro) to identify thresholds for efficacy and toxicity.
Nonlinear Regression Models : Fit data to sigmoidal curves (e.g., Hill equation) to calculate EC₅₀/IC₅₀ values.
In Vivo Corroboration : Translate in vitro findings using allometric scaling (e.g., body surface area normalization).
Statistical Power : Ensure sample sizes are sufficient (n ≥ 6) to detect ≥20% effect sizes with p < 0.05 .
Methodological Guidance for Data Interpretation
Q. Q7: How should researchers statistically analyze variability in this compound content across plant genotypes?
- ANOVA : Apply to detect significant genotypic differences (p < 0.01 as in ).
- Post Hoc Tests : Use DMRT or Tukey’s HSD to compare means.
- Heritability Estimates : Calculate broad-sense heritability to distinguish genetic vs. environmental influences.
- Correlation Analysis : Link this compound levels to phenotypic traits (e.g., drought tolerance) .
Q. Q8: What validation criteria are critical for this compound-related bioactivity assays?
- Positive/Negative Controls : Include reference compounds (e.g., quercetin for antioxidant assays).
- Dose-Response Consistency : Linear R² ≥ 0.9 for regression models.
- Inter-Assay Precision : CV ≤ 15% across replicates.
- Orthogonal Validation : Confirm enzyme inhibition results with cellular assays (e.g., ROS scavenging in macrophages) .
Addressing Reproducibility Challenges
Q. Q9: How can researchers enhance reproducibility when documenting this compound extraction protocols?
- Detailed Metadata : Report solvent ratios, extraction time, temperature, and plant part used.
- Supporting Information : Provide raw chromatograms and NMR spectra in supplementary files, as recommended by the Beilstein Journal of Organic Chemistry .
- Code Sharing : Publish scripts for statistical analysis (e.g., R/Python) on repositories like GitHub.
Q. Q10: What strategies mitigate bias in this compound’s pharmacological studies?
- Blinding : Use double-blind designs in animal/human trials.
- Randomization : Assign treatment groups via block randomization.
- Conflict Disclosure : Declare funding sources and competing interests per RSC Guidelines .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
